4-(difluoromethyl)oxane-4-carbaldehyde
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Overview
Description
4-(difluoromethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which also contains an aldehyde functional group
Preparation Methods
The synthesis of 4-(difluoromethyl)oxane-4-carbaldehyde typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . One common approach involves the reaction of oxane derivatives with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. Industrial production methods may involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the oxane ring .
Chemical Reactions Analysis
4-(difluoromethyl)oxane-4-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
4-(difluoromethyl)oxane-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
4-(difluoromethyl)oxane-4-carbaldehyde can be compared with other similar compounds, such as:
4-(trifluoromethyl)oxane-4-carbaldehyde: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
4-(fluoromethyl)oxane-4-carbaldehyde: This compound has a single fluorine atom in the methyl group, resulting in different chemical properties.
4-(methyl)oxane-4-carbaldehyde: This compound lacks fluorine atoms, making it less reactive compared to its fluorinated counterparts.
Properties
CAS No. |
1782869-25-3 |
---|---|
Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
4-(difluoromethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)7(5-10)1-3-11-4-2-7/h5-6H,1-4H2 |
InChI Key |
GVPSJFWEAVUQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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